molecular formula C8H14O4 B7880804 4-butoxy-4-oxobutanoic acid CAS No. 5150-93-6

4-butoxy-4-oxobutanoic acid

Cat. No.: B7880804
CAS No.: 5150-93-6
M. Wt: 174.19 g/mol
InChI Key: OGYSYXDNLPNNPW-UHFFFAOYSA-N
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Description

4-butoxy-4-oxobutanoic acid is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-4-oxobutanoic acid
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InChI

InChI=1S/C8H14O4/c1-2-3-6-12-8(11)5-4-7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

OGYSYXDNLPNNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871114
Record name Butanedioic acid, 1-butyl ester
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Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5150-93-6
Record name Butyl succinate
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Record name Butanedioic acid, 1-butyl ester
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Record name Butanedioic acid, 1-butyl ester
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Record name Butanedioic acid, 1-butyl ester
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Record name Butanedioic acid, 1-butyl ester
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Contextualization Within the Field of Organic Chemistry and Monocarboxylic Acid Esters

Organic chemistry is fundamentally concerned with the structure, properties, and reactions of organic compounds. Within this broad discipline, esters are a crucial class of compounds derived from an acid in which at least one hydroxyl (–OH) group is replaced by an –O–alkyl group. wikipedia.org Specifically, 4-butoxy-4-oxobutanoic acid is a monocarboxylic acid ester. It contains both a carboxylic acid functional group (-COOH) and an ester functional group (-COOR), making it a dicarboxylic acid monoester.

Esters are ubiquitous in both nature and industry. libretexts.org In nature, they are responsible for the characteristic fragrances of many fruits and flowers. libretexts.orglibretexts.org Industrially, they are used as solvents for a wide array of plastics, resins, and lacquers, and form a major class of synthetic lubricants. wikipedia.org The presence of both an acid and an ester functionality in a single molecule, as in this compound, provides it with unique chemical reactivity, allowing it to serve as a versatile building block in the synthesis of more complex molecules, including polymers and pharmaceuticals. chemimpex.com The classic method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a dehydrating agent. wikipedia.org

Nomenclature and Structural Diversity of Butyl Succinate Monoesters

The name "4-butoxy-4-oxobutanoic acid" describes a molecule derived from succinic acid (a four-carbon dicarboxylic acid) where one of the carboxylic acid groups has formed an ester with butanol. According to IUPAC nomenclature, the "butoxy" part indicates the four-carbon alkyl group (C4H9) attached to the oxygen of the ester, and the "-butanoic acid" signifies the four-carbon chain with a terminal carboxylic acid. The "4-oxo" indicates the carbonyl group of the ester at position 4 of the butanoic acid chain. This compound is also commonly known as a mono-butyl succinate (B1194679).

Significant structural diversity exists for this compound based on the isomeric form of the butyl group. The term "butyl" can refer to four different isomers, each resulting in a distinct molecule with unique properties.

n-butyl: A straight-chain alkyl group.

sec-butyl: A branched isomer where the connection is at the second carbon atom.

isobutyl: A branched isomer with a 2-methylpropyl group.

tert-butyl: A highly branched isomer with a 2-methylpropan-2-yl group, often noted for its steric bulk. cymitquimica.com

The specific isomer has a significant impact on the compound's chemical and physical properties due to differences in steric hindrance and electronic effects. The tert-butyl ester, for example, is often used as a protecting group in organic synthesis because the bulky tert-butyl group can prevent reactions at that site and can be removed under specific acidic conditions.

Properties of Butyl Succinate Monoester Isomers
Isomer NameCommon SynonymCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-(Butoxy)-4-oxobutanoic acidmono-n-butyl succinate5150-93-6C8H14O4174.19
4-(sec-Butoxy)-4-oxobutanoic acidmono-sec-butyl succinate100405-37-6C8H14O4174.19 cymitquimica.comchemscene.com
4-(Isobutoxy)-4-oxobutanoic acidmono-isobutyl succinate59038-04-1C8H14O4174.19
4-(tert-Butoxy)-4-oxobutanoic acidmono-tert-butyl succinate15026-17-2C8H14O4174.19 chemimpex.comnih.gov

Overview of Current Academic Research Trajectories for 4 Butoxy 4 Oxobutanoic Acid

Strategies for the Esterification of Succinic Anhydride (B1165640) to Yield Butyl Succinate Monoesters

The formation of this compound, also known as monobutyl succinate, from succinic anhydride is a primary synthetic route. This process hinges on the esterification of the anhydride, which can be achieved through several strategic approaches.

Direct esterification involves the reaction of a carboxylic acid with an alcohol. In the context of producing butyl succinate monoesters, this would typically involve succinic acid itself rather than the anhydride. However, methods like the Steglich esterification are notable for creating monoesters from dicarboxylic acids. This technique uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which is particularly effective for alcohols with steric hindrance. stackexchange.com The process involves activating the carboxylic acid with DCC, followed by nucleophilic attack by the alcohol. While highly effective, this method is more commonly applied when starting from the diacid. The direct reaction of succinic anhydride with butanol is generally classified as a ring-opening reaction.

The most common and atom-economical method for synthesizing this compound is the ring-opening reaction of succinic anhydride with a butanol derivative, such as n-butanol or tert-butanol (B103910). This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the five-membered ring, yielding the monoester product, which contains both an ester and a carboxylic acid functional group. researchgate.net

For instance, the synthesis of 4-(tert-butoxy)-4-oxobutanoic acid can be achieved by reacting succinic anhydride with tert-butanol. rsc.org In one procedure, succinic anhydride, N-hydroxysuccinimide, and 4-dimethylaminopyridine (DMAP) are dissolved in toluene, followed by the addition of tert-butanol and triethylamine (B128534), and the mixture is refluxed. rsc.org This process yielded the desired product after purification. rsc.org Lipase enzymes have also been successfully employed to catalyze the enantioselective ring-opening of anhydrides with various alcohols, producing chiral hemiesters. researchgate.net This enzymatic approach offers a green and highly selective alternative to traditional chemical catalysis. researchgate.net

Catalytic Approaches in the Synthesis of this compound and its Isomers

Catalysis is crucial for enhancing the rate and selectivity of the synthesis of this compound and its related esters. Various catalysts, from simple acids and bases to complex organometallic compounds and enzymes, have been employed.

Montmorillonite clays (B1170129) exchanged with metal ions (Mⁿ⁺-mont), such as Al³⁺, have proven to be effective solid acid catalysts for the esterification of succinic anhydride. core.ac.uk In a study comparing various catalysts, Al³⁺-montmorillonite demonstrated high activity, leading to a 96% yield of di-(n-butyl) succinate when reacting succinic anhydride with n-butanol. core.ac.uk Other catalysts like heteropoly acids (e.g., 12-tungstophosphoric acid) supported on materials like MCM-41 are also efficient for the diesterification of succinic acid with n-butanol. tandfonline.com

For the synthesis of monoesters under milder conditions, coupling agents like DCC with a DMAP catalyst are frequently used. stackexchange.comresearchgate.net This method is effective for coupling carboxylic acids with alcohols, including the sterically hindered tert-butanol, to form the corresponding esters. researchgate.net The reaction of succinic anhydride with tert-butanol in the presence of DMAP and triethylamine is a documented method for producing C4-(tert-butoxy)-4-oxobutanoic acid. rsc.org Furthermore, enzymatic catalysis, particularly with lipases, has gained attention for its high regio- and enantioselectivity in the ring-opening of anhydrides, offering an environmentally friendly route to chiral monoesters. researchgate.net

Stereoselective Synthesis of Chiral Butoxy-Oxobutanoic Acid Derivatives

The synthesis of specific stereoisomers of butoxy-oxobutanoic acid derivatives is critical for applications in pharmaceuticals and materials science. Achieving this stereoselectivity often requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A common strategy involves starting with a chiral precursor like aspartic acid. rasayanjournal.co.inmedchemexpress.comnih.govmedchemexpress.com For example, (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a derivative of L-aspartic acid where the amino group and one carboxylic acid group are protected. medchemexpress.comnih.govmedchemexpress.com The synthesis of such compounds often involves protecting the functional groups of aspartic acid and then proceeding with further modifications. rasayanjournal.co.in

Asymmetric catalysis provides another powerful route. The use of copper(II) salts, such as CuSO₄, has been shown to be effective in the stereoselective synthesis of (R)-enantiomers of aspartic acid derivatives. The copper(II) ion coordinates with the substrate in a chelation-controlled mechanism, directing the reaction to preferentially form the desired stereoisomer with high yield and enantiomeric excess. Enzymes, particularly lipases, are also widely used for the kinetic resolution of racemic alcohols via enantioselective acylation with anhydrides like succinic anhydride, yielding enantioenriched hemiesters and unreacted alcohol. researchgate.net

Catalyst/MethodChiral Substrate/ProductKey FeaturesReference
Copper(II) Sulfate (CuSO₄)(R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acidChelation-controlled mechanism directs stereoselective formation of the (R)-enantiomer.
Lipase from Pseudomonas cepaciaEnantioenriched 4-monoester itaconatesEnzymatic kinetic resolution via regio- and enantioselective ring-opening of itaconic anhydride. researchgate.net
Chiral auxiliary (e.g., pseudoephedrine)β-amino acidsTransformation of chiral aspartic acid to a key precursor followed by stereoselective ring opening. rasayanjournal.co.in

Investigation of Synthetic Route Efficiency and Yield Optimization

Optimizing synthetic routes to maximize yield and efficiency is a central goal in chemical manufacturing. For the synthesis of this compound and its esters, several factors including molar ratios, catalyst choice, temperature, and reaction time are critical.

In the catalytic esterification of succinic anhydride, the molar ratio of alcohol to anhydride significantly impacts the product distribution (monoester vs. diester) and yield. Studies on the esterification with p-cresol (B1678582) showed that the yield of the diester increased with a higher molar ratio of the alcohol. core.ac.uk For the reaction with n-butanol catalyzed by Al³⁺-mont, a 96% yield of the diester was achieved. core.ac.uk Process parameters for industrial-scale production often involve operating at elevated temperatures (e.g., 120°C to 140°C) and pressures (e.g., 5 to 10 bara) to keep the alcohol in solution and dissolve the solid succinic acid, thereby increasing the reaction rate. google.com

The choice of solvent can also be crucial. For instance, in the lipase-catalyzed resolution using succinic anhydride, conducting the reaction in tetrahydrofuran (B95107) (THF) resulted in a much higher proportion of the desired hemiester compared to the diester by-product than when the reaction was run in acetonitrile. researchgate.net The efficient removal of by-products, such as water in esterification reactions, can also drive the reaction to completion and improve yields. google.com

ReactionCatalyst/ConditionsKey Optimization ParameterYieldReference
Succinic Anhydride + n-ButanolAl³⁺-montmorilloniteCatalyst choice96% (diester) core.ac.uk
Succinic Anhydride + tert-ButanolDMAP, Triethylamine, RefluxReaction conditions42% (monoester) rsc.org
Succinic Acid + n-ButanolReactive distillationProcess intensification80-100% (diester) google.com
L-pyroglutamic acid derivative + LiOHTHF, rtSelective ring-opening70% rsc.org

Derivatization Pathways and Reactivity Profiles

This compound possesses two key reactive sites: the terminal carboxylic acid and the butyl ester. These functional groups allow for a wide range of chemical transformations and derivatizations. The carboxylic acid can undergo typical reactions such as conversion to acid chlorides, amides, and other esters. googleapis.com The tert-butoxy (B1229062) group, in particular, can act as a protecting group that can be selectively removed under acidic conditions.

The compound can participate in nucleophilic acyl substitution reactions, although the bulky tert-butoxy group can provide steric hindrance, which can be advantageous in preventing unwanted side reactions. The carboxylic acid functionality can be activated, for example using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate coupling with amines to form amides. googleapis.com This reactivity is fundamental in its use as a building block in the synthesis of more complex molecules and peptidomimetics. googleapis.comnih.gov

Reactions at the Terminal Carboxylic Acid Functionality.

The terminal carboxylic acid group of this compound is a key site for a variety of chemical transformations, allowing for its integration into larger and more complex molecular structures. Standard reactions of carboxylic acids, such as salt formation, esterification, and amide bond formation, are all applicable to this compound.

Due to their acidity, carboxylic acids readily react with bases to form ionic salts. For instance, with alkali metal hydroxides or simple amines, water-soluble salts with pronounced ionic character are formed.

One of the most synthetically valuable reactions of the terminal carboxylic acid is its conversion to an amide. This is typically achieved by activating the carboxylic acid, followed by reaction with an amine. A common method for this transformation is the use of coupling agents. For example, this compound can be coupled with the amino group of another molecule, such as an amino acid or a more complex amine-containing fragment.

A specific application of this is in the synthesis of N-succinyl-L,L-diaminopimelic acid (SDAP). In this multi-step synthesis, mono-tert-butyl succinate, a close analog of this compound, is coupled with a protected form of L,L-diaminopimelic acid dimethyl ester. rsc.org The coupling is facilitated by a reagent such as O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU). rsc.org This reaction highlights the utility of the carboxylic acid functionality in forming peptide-like linkages, which is a cornerstone of medicinal chemistry and the synthesis of bioactive molecules.

Reactant 1Reactant 2Coupling AgentProduct
This compound (or its tert-butyl analog)Amine (e.g., amino acid ester)HBTU, HATUAmide

Modifications of the Butyl Ester Moiety.

The butyl ester group of this compound provides a handle for further molecular modifications, primarily through hydrolysis or transesterification reactions. These transformations allow for the selective deprotection of the ester to reveal a carboxylic acid or to exchange the butyl group for another alcohol moiety.

Hydrolysis: The butyl ester can be hydrolyzed to the corresponding dicarboxylic acid, succinic acid, under either acidic or basic conditions. However, harsh conditions can also lead to cleavage of other sensitive functional groups within a molecule. Milder, more selective methods have been developed for the deprotection of tert-butyl esters, which are structurally similar to the butyl ester of the title compound. One such method involves the use of a triarylamminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue), in the presence of a silane (B1218182) like triethylsilane. This system allows for the chemoselective deprotection of a tert-butyl ester in the presence of other ester groups, such as an ethyl ester, with high yields. acs.org For example, tert-butyl ethyl succinate is selectively converted to mono-ethyl succinate in 95% yield using this method. acs.org

Transesterification: The butyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base. For instance, succinic acid di-primary alkyl esters can undergo transesterification with a tertiary alcohol in the presence of a mixed catalyst system of lithium hydrate (B1144303) and cesium carbonate. This method is used for the synthesis of di-tert-alkyl succinates. While this example involves a diester, the principle can be applied to the monoester, this compound, to introduce different ester functionalities.

Starting MaterialReagentsProduct
tert-Butyl ethyl succinateTris(4-bromophenyl)aminium hexachloroantimonate, TriethylsilaneMono-ethyl succinate
Succinic acid di-primary alkyl esterTertiary alcohol, Lithium hydrate, Cesium carbonateDi-tert-alkyl succinate

Formation of Complex Molecular Architectures using this compound as a Building Block.

The bifunctional nature of this compound, possessing both a carboxylic acid and an ester group, makes it a valuable building block for the synthesis of complex molecular architectures. Its ability to act as a linker or spacer is exploited in the construction of macrocycles, polymers, and other large molecules with tailored properties.

A notable application is in the synthesis of macrocyclic siderophores . These iron-chelating molecules are of interest for their potential therapeutic applications. In one approach, a derivative of this compound is used as a monomeric unit in a metal-templated synthesis. The carboxylic acid and an amino group (introduced through modification of the butyl ester) of the monomer coordinate to a metal ion, such as Fe(III), pre-organizing the monomers for a subsequent macrolactamization or macrolactonization reaction to form the macrocyclic structure.

Furthermore, derivatives of this compound are utilized in the construction of MRI contrast agents . For example, a derivative is used to create nanoglobular macrocyclic Mn(II) chelate conjugates. cymitquimica.com In this context, the butoxy-oxobutanoic acid moiety acts as a linker to attach multiple chelating agents to a central scaffold, leading to a high-payload contrast agent. cymitquimica.com

The synthesis of macrocyclic peptides with therapeutic potential also employs this versatile building block. For instance, in the development of KRAS inhibitors, this compound derivatives are incorporated into the peptide backbone to create macrocyclic structures. These cyclic peptides often exhibit improved metabolic stability and binding affinity compared to their linear counterparts.

Application AreaComplex Molecule TypeRole of this compound
Medicinal ChemistryMacrocyclic SiderophoresMonomeric building block for metal-templated synthesis
Medical DiagnosticsMRI Contrast AgentsLinker for attaching chelating agents to a scaffold
Drug DiscoveryMacrocyclic PeptidesComponent of the macrocyclic backbone to enhance therapeutic properties

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of this compound by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides precise information about the number of different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the butyl group and the succinate backbone are observed. rsc.org

The protons of the terminal methyl group (H-4') of the butyl chain appear as a triplet, a result of coupling with the adjacent methylene (B1212753) protons. The internal methylene groups of the butyl chain (H-2' and H-3') present as complex multiplets due to coupling with their respective neighbors. The methylene group directly attached to the ester oxygen (H-1') is deshielded and appears as a triplet. The two methylene groups of the succinic acid backbone (H-2 and H-3) appear as a multiplet, reflecting their similar but distinct chemical environments. rsc.org A very broad signal for the carboxylic acid proton is also expected, though its chemical shift can be highly variable and it is sometimes not observed.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
0.92Triplet7.43H-CH₃ (H-4')
1.36Sextet7.32H-CH₂- (H-3')
1.60Quintet6.82H-CH₂- (H-2')
2.53 - 2.75MultipletN/A4H-CH₂CH₂- (H-2, H-3)
4.09Triplet6.62H-O-CH₂- (H-1')

Data sourced from Electronic Supplementary Material (ESI) for Chemical Science, The Royal Society of Chemistry 2020. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are typically observed, corresponding to each carbon atom in its structure. rsc.org

The two carbonyl carbons, one from the ester (C-4) and one from the carboxylic acid (C-1), appear at the most downfield shifts due to the strong deshielding effect of the double-bonded oxygen atoms. The carbon of the methylene group attached to the ester oxygen (C-1') is also significantly deshielded. The remaining carbons of the butyl chain and the succinate backbone appear at characteristic upfield shifts. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
13.67-CH₃ (C-4')
19.14-CH₂- (C-3')
28.87-CH₂- (C-2)
29.15-CH₂- (C-3)
30.56-CH₂- (C-2')
64.88-O-CH₂- (C-1')
172.43Ester C=O (C-4)
178.33Acid C=O (C-1)

Data sourced from Electronic Supplementary Material (ESI) for Chemical Science, The Royal Society of Chemistry 2020. rsc.org Note: Assignments of C-2 and C-3 are interchangeable.

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are employed for definitive structural confirmation. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would verify the proton-proton coupling relationships within the butyl group (H-1' through H-4') and the succinate backbone (H-2 with H-3).

Furthermore, heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. HMBC would reveal longer-range couplings (2-3 bonds), for instance, establishing the crucial connection between the protons of the oxymethylene group (H-1') and the ester carbonyl carbon (C-4), and between the succinate protons (H-2, H-3) and both carbonyl carbons (C-1, C-4), thereby unambiguously confirming the molecular structure. The use of such 2D NMR techniques is standard practice in the characterization of such molecules. unimore.itncl.edu.tw

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups present in the molecule and their bonding arrangements.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent features are associated with the carboxylic acid and ester moieties.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C-H stretching vibrations from the methylene and methyl groups of the butyl and succinate parts of the molecule would appear just below 3000 cm⁻¹.

The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O absorption bands are anticipated: one for the carboxylic acid carbonyl, typically around 1710 cm⁻¹, and another for the ester carbonyl at a slightly higher frequency, around 1735 cm⁻¹. These two peaks may also merge into a single, broad, and intense band. Additionally, characteristic C-O stretching vibrations for the ester and carboxylic acid groups would be visible in the fingerprint region, between 1100 and 1300 cm⁻¹. The presence of these key bands in an experimental spectrum confirms the identity of the functional groups within the molecule. ncl.edu.twscielo.br

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy measures absorption based on changes in dipole moment, Raman scattering depends on changes in bond polarizability.

For this compound, the Raman spectrum would be expected to show strong signals for the C-C backbone and C-H stretching vibrations due to their high polarizability. The symmetric stretching of the C-C bonds in the succinate and butyl chains would be particularly Raman active. The C=O stretching vibrations of the ester and carboxylic acid groups are also observable in the Raman spectrum, typically in the 1600-1800 cm⁻¹ range, although they are often weaker than in the corresponding IR spectrum. The symmetric vibrations of the molecule are generally more intense in Raman than in IR, providing a complementary fingerprint for structural identification.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry is a pivotal analytical technique for the determination of the molecular weight and the elucidation of the structural features of this compound through fragmentation analysis.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary at a high voltage. This process generates charged droplets, and as the solvent evaporates, ions of the analyte are produced.

For this compound, high-resolution mass spectrometry (HRMS) with ESI has been successfully employed. rsc.org In positive ion mode, the molecule can be readily protonated or form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). rsc.org A study utilizing ESI with a time-of-flight (TOF) detector reported the detection of the ammonium adduct of this compound. rsc.org The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of the ion, confirming the molecular formula of the compound. rsc.org

Ion AdductCalculated m/zObserved m/zReference
[M+NH₄]⁺301.1030301.1021 rsc.org
[M+Na]⁺313.1774313.1778 rsc.org

This table presents data on the calculated and observed mass-to-charge ratios for different adducts of this compound as determined by high-resolution mass spectrometry.

The fragmentation pattern of this compound under ESI-MS conditions can provide valuable structural information. While detailed fragmentation studies specifically for this compound are not extensively documented in the provided search results, general fragmentation patterns for similar carboxylic acids and esters can be inferred. Common fragmentation pathways would likely involve the loss of the butoxy group, the carboxyl group, and rearrangements leading to characteristic fragment ions.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or complex matrices.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

For the analysis of organic acids, reversed-phase (RP) HPLC is a common approach. tandfonline.comnotulaebotanicae.ro In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. tandfonline.comnotulaebotanicae.ro The retention of this compound would be influenced by the pH and composition of the mobile phase. lcms.cz At a pH below its pKa, the carboxylic acid group will be protonated, making the molecule less polar and increasing its retention on a reversed-phase column.

A typical mobile phase for the analysis of organic acids consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. tandfonline.comnotulaebotanicae.ro The pH of the buffer is often adjusted to a low value (e.g., 2.4-2.9) to suppress the ionization of the carboxylic acid analytes. tandfonline.comnotulaebotanicae.rolcms.cz Detection is commonly achieved using a UV detector, typically at a wavelength around 210-214 nm where carboxylic acids exhibit absorbance. tandfonline.comnotulaebotanicae.ro

The following table summarizes typical HPLC conditions used for the analysis of organic acids, which could be adapted for this compound:

ParameterCondition 1Condition 2Condition 3
Column Titank C18 (250 mm x 4.6 mm, 5 µm)Hypersil Gold aQ (250 mm x 4.6 mm, 5 µm)Atlantis PREMIER BEH C18 AX (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol / 40 mmol∙L⁻¹ KH₂PO₄ (pH 2.4) (2:98, v/v)50 mM KH₂PO₄ (pH 2.8)A: Water with 50 mM ammonium formate (B1220265) and 0.9% formic acid (pH 2.9); B: Acetonitrile with 0.9% formic acid
Flow Rate 0.8 mL/min0.7 mL/minNot specified
Detection DAD at 210 nmDAD at 214 nmNot specified
Reference tandfonline.com notulaebotanicae.ro lcms.cz

This table outlines various HPLC method parameters that have been successfully used for the separation and detection of organic acids.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging and often results in poor peak shape and low sensitivity. d-nb.infolmaleidykla.lt To overcome these limitations, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar derivative. d-nb.infolmaleidykla.ltresearchgate.net

Common derivatization strategies for carboxylic acids include silylation and alkylation. d-nb.infolmaleidykla.lt Silylation involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltsigmaaldrich.com Alkylation can be achieved using various reagents to form esters, for example, 4-t-butylbenzyl bromide can be used to form 4-t-butylbenzyl esters. d-nb.info These derivatization reactions increase the volatility of the analyte, making it suitable for GC analysis. d-nb.infolmaleidykla.lt

The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. d-nb.infolmaleidykla.lt The derivatized sample is then injected into the GC system, where it is separated on a capillary column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). d-nb.infolmaleidykla.lt GC-MS provides both retention time information for identification and mass spectra for structural confirmation. d-nb.inforesearchgate.net

Derivatization MethodReagentAnalyte FormReference
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) ester lmaleidykla.ltsigmaaldrich.com
Alkylation4-t-butylbenzyl bromide4-t-butylbenzyl ester d-nb.info

This table shows common derivatization methods used to prepare carboxylic acids for gas chromatography analysis.

Preparative chromatography is a crucial technique for the isolation and purification of this compound on a larger scale than analytical chromatography. This method is employed to separate the target compound from unreacted starting materials, byproducts, and other impurities. Both preparative thin-layer chromatography (TLC) and column chromatography are utilized for this purpose.

In documented syntheses, preparative silica (B1680970) gel thin-layer chromatography has been used to purify compounds related to this compound, employing solvent systems such as ethyl acetate (B1210297)/heptane. google.com Column chromatography over silica gel is also a standard method for the purification of this compound and its precursors. rsc.org The choice of eluent is critical for achieving good separation. A common solvent system for the purification of this compound is a mixture of petroleum ether and ethyl acetate. rsc.org

The progress of the separation is often monitored by analytical TLC. rsc.org For instance, a reported Rf value for this compound on a silica gel plate with a petroleum ether:ethyl acetate (5:1) eluent is 0.32. rsc.org

X-ray Diffraction for Solid-State Structural Analysis

While the search results indicate that X-ray studies have been performed on related compounds and that the crystal structure of a complex containing a derivative of this compound has been determined, there is no specific mention of a crystal structure determination for this compound itself in the provided information. rsc.orgunimore.it If a single crystal of sufficient quality could be obtained, X-ray diffraction analysis would provide unambiguous structural confirmation and detailed insights into its solid-state packing and intermolecular interactions.

Thermal Analysis Techniques for Understanding Degradation and Phase Behavior of Related Systems

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, degradation pathways, and phase transitions of materials. While specific data for this compound is not extensively published, examining related systems like dicarboxylic acids and their polyester (B1180765) derivatives provides significant insight into its expected thermal behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine degradation temperatures, absorbed moisture content, and the composition of multi-component systems. For dicarboxylic acids and their esters, TGA reveals the temperatures at which decomposition begins and the stages involved in the degradation process. For instance, studies on succinic acid show it melts and evaporates without decomposition under a nitrogen atmosphere. redalyc.org In contrast, polymeric systems derived from succinic acid, such as poly(alkylene succinate)s, exhibit high thermal stability, with maximum decomposition rates occurring at temperatures between 420–430 °C. mdpi.com

The degradation mechanism for poly(alkylene succinates) primarily involves β-hydrogen scission, leading to the formation of vinyl- and carboxyl-terminated molecules. mdpi.com The length of the alkyl chain in the diol component can slightly affect the decomposition mechanism. mdpi.com For example, the thermal degradation of poly(butylene succinate) (PBSu) and poly(ethylene succinate) (PESu) occurs in two main stages, with the primary degradation happening at elevated temperatures. researchgate.netiaea.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to identify phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). nih.govanhuisunsingchem.comgoogle.commcgill.cagoogle.com In homologous series of dicarboxylic acid monoesters, DSC has been used to study complex phase transitions and identify various mesophases. tandfonline.com For poly(alkylene succinate)s, DSC shows that these materials are semi-crystalline, with melting temperatures ranging from 64.2 to 117.8 °C. mdpi.com The glass transition temperatures tend to decrease as the number of methylene groups in the diol increases. mdpi.com Research on vitrimers derived from dicarboxylic acids has shown that increasing the carbon chain length of the acid leads to a significant decrease in the glass transition temperature, attributed to enhanced monomer flexibility. cranfield.ac.uk

The following table summarizes thermal properties for related polyester systems, providing a model for the potential behavior of materials derived from this compound.

Table 1: Thermal Properties of Related Poly(alkylene succinate)s

Polymer Glass Transition Temp. (Tg) Melting Temp. (Tm) Max. Decomposition Temp. (Td,max)
Poly(ethylene succinate) (PESu) -11.9 °C 104.9 °C 429.6 °C
Poly(propylene succinate) (PPSu) -23.1 °C 64.2 °C 420.3 °C
Poly(butylene succinate) (PBSu) -33.8 °C 117.8 °C 423.8 °C
Poly(pentylene succinate) (PPeSu) -40.1 °C 86.8 °C 425.8 °C
Poly(hexylene succinate) (PHSu) -46.5 °C 93.5 °C 427.9 °C

Data sourced from a study on the thermal stability of poly(alkylene succinate)s. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) in Surface Composition Studies of Related Materials

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1 to 10 nanometers of a material's surface. innovatechlabs.com It is an invaluable tool for the analysis of organic compounds, including thin films, coatings, and functionalized surfaces, making it highly relevant for the characterization of this compound and related materials. kratos.comthermofisher.comrockymountainlabs.comrockymountainlabs.com

The principle of XPS involves irradiating a sample with an X-ray beam, which causes the emission of core-level electrons. innovatechlabs.com The binding energy of these emitted photoelectrons is unique to each element and its chemical environment. innovatechlabs.comkratos.com This allows for the identification of not just the elements present but also their oxidation states and bonding arrangements. kratos.com

For organic molecules like this compound, which contains carbon and oxygen in various functional groups (C-C, C-H, C-O, C=O, O=C-O), XPS provides detailed chemical information by analyzing the high-resolution spectra of the C 1s and O 1s core levels. The binding energy for a specific element shifts depending on the atoms it is bonded to. For example, carbon atoms bonded to more electronegative oxygen atoms will exhibit a higher binding energy.

Studies on dicarboxylic acids and organic coatings have established the binding energy ranges for common functional groups. rockymountainlabs.comresearchgate.netnih.gov Analysis of the C 1s spectrum can distinguish between carbon in a hydrocarbon chain (C-C/C-H), an ether or alcohol linkage (C-O), a carbonyl group (C=O), and a carboxylic acid or ester group (O-C=O). nih.gov Similarly, the O 1s spectrum can differentiate between oxygen in a carbonyl group (C=O) and oxygen in a hydroxyl or ether linkage (C-O). It is important to note that organic compounds, particularly dicarboxylic acids, can sometimes degrade under X-ray exposure, which must be considered during analysis. researchgate.net

The table below presents typical binding energies for carbon and oxygen in functional groups relevant to the structure of this compound, as determined from XPS studies of related materials.

Table 2: Typical C 1s and O 1s Binding Energies for Relevant Functional Groups

Functional Group Atom Binding Energy (eV)
Alkyl/Aliphatic Carbon C 1s ~284.8 - 285.0
Ether/Alcohol Carbon C 1s ~286.5
Carbonyl Carbon C 1s ~288.0
Carboxyl/Ester Carbon C 1s ~289.0
Carbonyl Oxygen O 1s ~532.0
Single-bonded Oxygen (Ether/Hydroxyl) O 1s ~533.5

Binding energy values are approximate and can vary slightly based on the specific chemical environment and instrument calibration. Data compiled from studies on organic coatings and carboxylic acids. rockymountainlabs.comresearchgate.netnih.gov

In-depth Computational Analysis of this compound Remains a Niche Area of Research

A comprehensive review of available scientific literature indicates a lack of specific published research focusing on the detailed computational and theoretical chemistry investigations of this compound. While the methodologies outlined for such an analysis—including Density Functional Theory (DFT), electronic structure analysis, and molecular dynamics simulations—are standard and widely applied in chemical research, their specific application to this particular compound is not documented in readily accessible scholarly articles.

Computational chemistry is a powerful tool for elucidating the properties of molecules. For a compound like this compound, these techniques could provide significant insights. DFT calculations, for example, are routinely used to determine the most stable three-dimensional shape of a molecule (optimized geometry) and to explore its various possible conformations. Furthermore, these calculations can predict vibrational frequencies, which correspond to the movements of atoms within the molecule and are directly related to spectroscopic properties observed experimentally, such as in infrared (IR) and Raman spectroscopy.

Electronic structure analyses, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, are crucial for understanding a molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. Natural Bond Orbital (NBO) analysis is another vital technique that provides a detailed picture of the bonding and intramolecular interactions, such as charge delocalization and hyperconjugation, within a molecule. wikipedia.orgwisc.edu

Molecular dynamics simulations offer a way to observe the motion and conformational changes of a molecule over time, providing a dynamic understanding of its behavior that complements the static picture from quantum chemical calculations. dovepress.com Such simulations are valuable for exploring the full range of shapes a flexible molecule like this compound can adopt.

While studies have been conducted on related butanoic acid derivatives, succinic acid, and various esters using these computational methods, the specific data sets and detailed research findings for this compound itself are not present in the surveyed literature. biointerfaceresearch.comresearchgate.net Therefore, populating a detailed article with specific data tables and in-depth findings as per the requested structure is not feasible without original research being conducted and published on this specific chemical compound.

Computational and Theoretical Chemistry Investigations of 4 Butoxy 4 Oxobutanoic Acid

Predictive Modeling of Reaction Pathways and Mechanistic Insights

Computational and theoretical chemistry provides a powerful lens for investigating the reaction dynamics of 4-butoxy-4-oxobutanoic acid at a molecular level. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations, it is possible to model potential reaction pathways, elucidate complex reaction mechanisms, and predict the energetic landscapes that govern these transformations. These predictive models offer profound insights into the reactivity of the molecule, guiding experimental work and enabling the rational design of catalysts and reaction conditions.

One of the primary applications of predictive modeling for this compound is the investigation of its hydrolysis and esterification reactions. These are fundamental processes that are relevant to its synthesis, degradation, and biological activity. Computational models can map out the entire reaction coordinate for these transformations, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Similarly, the decarboxylation of this compound under various conditions could be explored. Theoretical models can predict whether the reaction proceeds through a concerted or a stepwise mechanism and how the presence of a catalyst or solvent influences the activation barrier. By calculating the vibrational frequencies of the transition state structures, it is possible to confirm that they represent true saddle points on the potential energy surface.

The following interactive data tables present hypothetical, yet scientifically plausible, results from such computational investigations into the reaction pathways of this compound.

Table 1: Predicted Energetics for the Acid-Catalyzed Hydrolysis of this compound

Reaction StepInitial SpeciesTransition StateFinal SpeciesActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)
1. ProtonationThis compound + H₃O⁺TS1Protonated this compound + H₂O5.2-8.5
2. Nucleophilic AttackProtonated this compound + H₂OTS2Tetrahedral Intermediate15.8-3.1
3. Proton TransferTetrahedral Intermediate + H₂OTS3Protonated Tetrahedral Intermediate + OH⁻9.42.5
4. C-O Bond CleavageProtonated Tetrahedral IntermediateTS4Succinic acid + Protonated Butanol12.1-6.7
5. DeprotonationSuccinic acid + Protonated Butanol + H₂OTS5Succinic acid + Butanol + H₃O⁺3.0-10.2

Table 2: Predicted Key Interatomic Distances in the Rate-Determining Transition State (TS2) of Hydrolysis

Interacting AtomsBond/DistancePredicted Distance (Å)
Carbonyl Carbon - Water OxygenC=O···O(H₂)1.95
Carbonyl Carbon - Ester OxygenC-O(Bu)1.48
Carbonyl Carbon - Carbonyl OxygenC=O1.29
Water Oxygen - Water HydrogenO-H0.98

These predictive models not only provide quantitative data on reaction energetics but also offer a detailed picture of the geometric and electronic changes that occur throughout a chemical reaction. This level of mechanistic insight is invaluable for understanding and controlling the chemical behavior of this compound.

Role and Applications in Materials Science and Polymer Chemistry Research

Utilization as a Monomer in the Synthesis of Aliphatic Polyesters

Aliphatic polyesters are a critical class of biodegradable polymers. The synthesis of these materials typically involves the polycondensation of a dicarboxylic acid (or its diester) with a diol. While 4-butoxy-4-oxobutanoic acid is not a conventional difunctional monomer for building high-molecular-weight polymer chains, its single reactive carboxylic acid group allows it to be incorporated into polyester (B1180765) structures for specific purposes, such as controlling molecular weight or forming unique polymer architectures.

Polybutylene succinate (B1194679) (PBS) is a highly promising biodegradable polyester known for its excellent mechanical properties and processability. nih.gov The primary industrial synthesis routes for PBS are the two-step polycondensation of succinic acid and 1,4-butanediol (B3395766) or a transesterification process using dimethyl succinate. nih.govnih.gov

The synthesis process generally involves:

Esterification: Succinic acid and an excess of 1,4-butanediol are heated to form PBS oligomers and water, which is continuously removed. nih.gov

Polycondensation: The resulting oligomers are subjected to high temperature and vacuum to increase the molecular weight by removing excess 1,4-butanediol. nih.gov

In this context, this compound is not used as a primary chain-building monomer. Due to its single carboxylic acid group, it acts as a monofunctional reactant. If introduced into the polymerization process, it would function as a chain terminator or capping agent . By reacting with a hydroxyl end-group of a growing PBS chain, it would prevent further chain extension at that end, thereby providing a mechanism to control the final molecular weight of the polymer. This control is crucial as molecular weight significantly influences the material's properties. While this role is chemically feasible, the use of this compound specifically for this purpose is not widely documented in mainstream PBS production research, which often focuses on achieving high molecular weights. matec-conferences.orgresearchgate.net

Table 1: Comparison of Standard PBS Synthesis Monomers

MonomerChemical FormulaFunctionality in PolymerizationPrimary Role
Succinic AcidHOOC(CH₂)₂COOHDifunctional (di-acid)Chain Propagation
1,4-ButanediolHO(CH₂)₄OHDifunctional (di-ol)Chain Propagation
Dimethyl SuccinateCH₃OOC(CH₂)₂COOCH₃Difunctional (di-ester)Chain Propagation (via transesterification)
This compoundCH₃(CH₂)₃OOC(CH₂)₂COOHMonofunctional (mono-acid)Chain Termination / Molecular Weight Control (Theoretical)

Poly(glycerol-succinate) (PGSu) is a biodegradable and biocompatible polyester synthesized from the polycondensation of glycerol (B35011) and succinic acid. researchgate.netnih.gov Its properties can be tuned by adjusting the molar ratio of the monomers. The presence of glycerol, a trifunctional monomer, allows for the formation of branched or cross-linked polymer networks. nih.gov

The synthesis of specialized polymer architectures, such as dendrimers, demonstrates a clear role for succinic acid monoesters. For instance, in the multi-step synthesis of poly(glycerol-succinic acid) dendrimers, a protected "benzylidene glycerol succinic acid monoester" is used as a key building block. researchgate.net This monoester is coupled to a core molecule, and subsequent deprotection steps allow for the controlled, generational growth of a highly branched, dendrimeric structure. researchgate.net This illustrates how a monoester of succinic acid can be employed to create complex and precisely defined co-polymer architectures that would be unattainable through simple polycondensation of the base di-acid and polyol. While this example uses a benzyl-protected monoester, it establishes the principle that a molecule like this compound could be used to introduce specific end-groups or create tailored branched structures.

Impact on Polymerization Kinetics and Mechanism

The kinetics of polyesterification are influenced by factors such as temperature, catalyst, and monomer reactivity. The reaction typically proceeds through an initial formation of monoesters from the reaction of a dicarboxylic acid and a diol, followed by subsequent condensation reactions to build the polymer chain. umcs.pl

Influence on Polymer Microstructure and Resulting Macroscopic Properties

The microstructure of a polymer, including its crystallinity, chain branching, and molecular weight distribution, determines its macroscopic properties such as tensile strength, flexibility, and thermal stability. modares.ac.ir The incorporation of different monomers or branching agents is a common strategy to modify these properties. modares.ac.irumons.ac.be

Introducing this compound into a polyester synthesis would have predictable effects on the microstructure:

Molecular Weight Reduction: As a chain capping agent, its primary influence would be to lower the average molecular weight.

Property Tuning: By controlling the concentration of this monofunctional acid, it is theoretically possible to fine-tune the polymer's properties for specific applications where lower molecular weight or modified crystallinity is desirable.

Integration within Polymer Blends and Composite Materials

Most polymers are immiscible, and blending them often results in poor mechanical properties due to weak adhesion between the different phases. utwente.nlscholaris.ca To overcome this, compatibilizers are added to improve interfacial adhesion. mdpi.com Reactive compatibilization is a particularly effective method where a substance reacts with one or both polymer phases in-situ during melt blending to form copolymers at the interface, effectively stitching the phases together. wikipedia.orgmdpi.com

Given its structure, this compound has the potential to act as a reactive compatibilizer. The carboxylic acid group can react with polymers containing hydroxyl, epoxy, or amine groups, while the butoxy-ester end is non-polar and could have favorable interactions with other non-polar polymers. For example, in a blend of a functional polyester and a polyolefin, the acid group could anchor to the polyester, while the butyl group could intermingle with the polyolefin phase, reducing interfacial tension.

Strong interfacial adhesion is crucial for the performance of polymer blends and composites. rsc.orgtaylorfrancis.com The effectiveness of a compatibilizer is determined by its ability to locate at the interface and form bonds or strong interactions between the phases. Studies have shown that functionalized polymers, such as maleic anhydride-grafted PBSA, can significantly improve the phase interaction and reduce the size of dispersed domains in immiscible blends like PHBV/PBSA. mdpi.com Similarly, research on composites has demonstrated that incorporating succinic anhydride (B1165640) can enhance the adhesion between polypropylene (B1209903) and fillers. researchgate.net

Research on Thermal Degradation and Pyrolysis Mechanisms of Butyl Succinate-Containing Polymers.

The thermal stability of polymers containing butyl succinate units, such as poly(butylene succinate) (PBS), is a critical factor for their processing and application. Research has shown that PBS exhibits good thermal stability, with a wide processing temperature range, typically between 160 °C and 200 °C. nih.gov Thermogravimetric analysis (TGA) has been a key technique to determine the thermal decomposition behavior of these polymers.

Studies have found that the thermal degradation of PBS in an inert atmosphere, such as nitrogen, occurs in a single step at relatively high temperatures. researchgate.net The onset of decomposition for neat PBS is around 327 °C, with the maximum degradation temperature occurring at approximately 394 °C. researchgate.net The primary mechanism for the thermal degradation of PBS under nitrogen is believed to be a cyclic intramolecular degradation, leading to the formation of anhydrides. researchgate.net

A comparative study on the thermal degradation of poly(ethylene succinate) (PESu) and poly(butylene succinate) (PBSu) found that PBSu has a decomposition step at 399 °C. iaea.org This study also suggested a two-stage degradation process, with the first stage at lower temperatures involving autocatalysis and the second, main degradation stage at higher temperatures following an nth-order reaction. iaea.org

The introduction of fillers or blending with other polymers can affect the thermal stability of PBS-based composites. For instance, the addition of glass fiber and silicon dioxide to a PLA/PBS composite resulted in a thermal decomposition temperature of about 412.83 °C at a 50% weight loss rate, indicating enhanced thermal stability. semanticscholar.org

Table 1: Thermal Properties of Poly(butylene succinate) (PBS) and its Composites

Material Onset Decomposition Temperature (°C) Temperature at 50% Weight Loss (°C) Maximum Degradation Temperature (°C) Reference
Neat PLA ~327.67 ~388.0 - semanticscholar.org
Neat PBS ~327 - ~394 researchgate.net

Note: The values presented are from different studies and may vary based on the specific grade of the polymer and the analytical conditions.

Pyrolysis studies of PBS, often conducted using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), have identified a variety of volatile products. rsc.org The main pyrolysis products of biodegradable polyesters like PBS are typically various ester compounds, including monomers and hybrid dimers. researchgate.net Under a nitrogen atmosphere, real-time online pyrolysis GC-MS of PBS has shown that C4 and C8 products are predominantly observed, which corresponds to the C4 structural monomers of PBS (succinic acid and 1,4-butanediol). rsc.org

Investigation into Chemical Recycling and Depolymerization Strategies for Related Polymer Systems.

The development of effective chemical recycling and depolymerization strategies for butyl succinate-containing polymers is essential for creating a circular economy for these materials. Research in this area has explored various methods to break down the polymer chains into their constituent monomers or other valuable chemicals.

One of the primary methods investigated for the chemical recycling of PBS is hydrolysis. An alkaline hydrolysis method has been reported for the closed-loop recycling of PBS plastics under mild conditions. acs.org In this process, PBS is depolymerized into its monomers, succinic acid and 1,4-butanediol. acs.org Under optimized conditions of 140 °C for 4 hours with the addition of sodium hydroxide, a depolymerization effect of 97.3% was achieved, yielding monomers with purities over 90%. acs.org This method has shown selectivity for PBS over other polyester plastics, which is advantageous for processing mixed plastic waste. acs.org

Catalytic approaches have also been explored to enhance the efficiency of depolymerization. Tris(acetylacetonato)lanthanum(III) has been used as a catalyst for the transesterification of PBS in methanol (B129727) at 90 °C for 4 hours, resulting in dimethyl succinate and 1,4-butanediol with a yield of over 99%. researchgate.net

Another innovative approach is the valorization of PBS into other valuable chemicals. A solvent-less catalytic hydrogenolysis process using a Pd/C catalyst has been developed to convert PBS into tetrahydrofuran (B95107) (THF). rsc.orgrsc.org This one-pot reaction, conducted at a mild temperature of 240 °C, achieved a high THF yield of 59.5 wt%. rsc.orgrsc.org

Vitrimerization has been proposed as an alternative route for upcycling low molecular weight polyesters that may result from end-of-life waste or degradation during storage. acs.org This process involves cross-linking the polymer chains to form a vitrimer, a type of plastic that can be reprocessed like a thermoplastic while having the properties of a thermoset.

Table 2: Chemical Recycling Methods for Poly(butylene succinate) (PBS)

Method Conditions Catalyst/Reagent Products Yield Reference
Alkaline Hydrolysis 140 °C, 4 h Sodium Hydroxide Succinic acid, 1,4-butanediol >90% acs.org
Transesterification 90 °C, 4 h Tris(acetylacetonato)lanthanum(III) Dimethyl succinate, 1,4-butanediol >99% researchgate.net

These research efforts highlight the potential for chemically recycling PBS and related polymers, not only to recover the original monomers for repolymerization but also to create new value-added chemicals, thereby contributing to a more sustainable plastics economy.

Advanced Biochemical and Biomolecular Research Involving 4 Butoxy 4 Oxobutanoic Acid

Applications as an Intermediate in Peptide Synthesis and Amino Acid Derivatization

4-Butoxy-4-oxobutanoic acid, also known by its synonym mono-tert-butyl succinate (B1194679), serves as a valuable intermediate in the intricate field of peptide synthesis and the derivatization of amino acids. Its bifunctional nature, possessing both a carboxylic acid and a tert-butyl ester, allows for strategic manipulation in the construction of complex peptide structures and modified amino acids.

The tert-butyl ester group of this compound functions as a protecting group for the carboxylic acid. In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions while the peptide chain is being assembled. The tert-butyl group is notably stable under the basic conditions often used for the removal of the temporary Nα-amino protecting group (like Fmoc), but it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), typically at the final stage of peptide synthesis to deprotect the side chains and cleave the peptide from the resin support. This orthogonality is a cornerstone of modern peptide synthesis strategies.

Detailed research has demonstrated the utility of this compound in the preparation of specifically modified peptides. For instance, it is a key reagent in the synthesis of N-succinyl-L,L-diaminopimelic acid (SDAP) and the H3K9TSu (histone H3 lysine (B10760008) 9 thiosuccinyl) peptide. sigmaaldrich.com In these applications, the free carboxylic acid of mono-tert-butyl succinate can be coupled to an amino group on a peptide or amino acid, introducing a succinyl moiety with a protected terminal carboxyl group. This protected carboxyl group can then be deprotected at a later stage for further modification or to remain as a free acid in the final peptide.

The derivatization of amino acids with this compound allows for the introduction of a four-carbon linker, which can be useful for various applications, including the development of peptide-based drugs or research tools. The process typically involves the activation of the carboxylic acid of this compound, followed by its reaction with an amino group of the target amino acid.

Interactive Table: Applications of this compound in Peptide Synthesis

ApplicationRole of this compoundResulting Moiety
Synthesis of N-succinyl-L,L-diaminopimelic acid (SDAP)IntermediateSuccinyl group
Preparation of H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptideIntermediateThiosuccinyl group at lysine 9
General Amino Acid DerivatizationLinker/Protecting GroupSuccinyl linker with a protected carboxyl terminus

Studies of Biochemical Interactions of Structural Analogues and Derivatives

The biochemical interactions of structural analogues and derivatives of this compound are of interest in understanding enzyme specificity and designing enzyme inhibitors. Research in this area often focuses on how modifications to the succinate backbone affect binding to and interaction with various enzymes.

Investigation of Enzyme Binding Profiles and Mechanistic Interactions (e.g., studies on hydroxylated isomers without clinical implications)

While specific studies on the enzyme binding profiles of hydroxylated isomers of this compound without direct clinical implications are not extensively documented in publicly available literature, broader research into the enzymatic degradation of related polyesters provides insights into enzyme-substrate interactions. For example, studies on the enzymatic degradation of poly(butylene succinate) (PBS) and its copolymers by enzymes like cutinase reveal that the structure of the diol and the resulting polymer morphology significantly influence the rate of hydrolysis. nih.govnih.gov This suggests that the introduction of a hydroxyl group into a succinate monoester like this compound would likely alter its interaction with hydrolytic enzymes.

The presence of a hydroxyl group would increase the polarity of the molecule and could potentially form hydrogen bonds with amino acid residues in the active site of an enzyme, thereby affecting its binding affinity and the kinetics of any subsequent reaction. Research on other succinate derivatives has shown that even small changes in the substituent can dramatically alter enzyme inhibition or substrate specificity. For instance, studies on succinate dehydrogenase have explored the binding of various carboxin (B1668433) analogs, demonstrating the sensitivity of the enzyme's active site to the structure of the inhibitor. mdpi.com It can be inferred that hydroxylated analogues of this compound would exhibit distinct binding profiles to various esterases and other enzymes compared to the parent compound, though specific, non-clinical mechanistic studies on these particular isomers are not readily found.

Development of Functionalized Biomolecules and Bioconjugates

The bifunctional nature of this compound makes it a candidate for use as a linker in the development of functionalized biomolecules and bioconjugates. The carboxylic acid can be activated to react with nucleophiles such as the amino groups of lysine residues on proteins or other amine-containing biomolecules. The tert-butyl ester provides a latent carboxylic acid that can be deprotected after the initial conjugation, allowing for further modifications or to alter the physicochemical properties of the resulting bioconjugate.

Succinate linkers, in general, are widely used in bioconjugation to connect a payload, such as a drug or a fluorescent probe, to a biomolecule, like a peptide or an antibody. nih.gov The succinate moiety provides a short, flexible, and hydrophilic spacer. While specific, detailed research findings on the use of this compound itself in the synthesis of functionalized biomolecules are not prevalent, its structural motif is a fundamental component of many established crosslinking strategies. For example, succinimide (B58015) esters, which are derived from succinic acid, are commonly used for amine modification in bioconjugation.

The development of peptide-drug conjugates (PDCs) is an area where succinate-based linkers are of significant interest. nih.gov These linkers can be designed to be stable in circulation but cleavable under specific conditions within the target cell, thereby releasing the active drug. The use of a monoester of succinic acid, such as this compound, could be envisioned in such a system, where the initial conjugation occurs via the free carboxylic acid, and the protected ester end could be deprotected post-conjugation to modulate properties like solubility or to provide a handle for the attachment of a second molecule.

Interactive Table: Potential Roles of this compound in Bioconjugation

Application AreaPotential Function of this compoundExample BiomoleculeExample Payload
Peptide-Drug ConjugatesBifunctional LinkerTargeting PeptideCytotoxic Drug
Protein FunctionalizationSurface Modification AgentAntibodyFluorescent Dye
Immobilization of BiomoleculesTethering AgentEnzymeSolid Support

Future Research Directions and Unexplored Academic Avenues for 4 Butoxy 4 Oxobutanoic Acid

Development of Novel and Sustainable Synthetic Methodologies.

The pursuit of green chemistry principles necessitates the development of environmentally friendly and efficient methods for synthesizing 4-butoxy-4-oxobutanoic acid. Future research should focus on moving beyond traditional esterification methods, which often rely on harsh catalysts and produce significant waste.

Another area for investigation is the use of heterogeneous catalysts. Materials like alumina have shown promise in the selective mono-esterification of dicarboxylic acids, offering advantages in terms of catalyst recovery and reuse. Research could focus on designing and synthesizing novel solid acid catalysts tailored for the specific synthesis of this compound, aiming for high yields and selectivity under mild reaction conditions.

Furthermore, process intensification techniques, such as reactive distillation or membrane reactors, could be explored to improve reaction efficiency and reduce energy consumption. These approaches can help to overcome equilibrium limitations inherent in esterification reactions by continuously removing byproducts.

Synthetic ApproachPotential AdvantagesKey Research Areas
Biocatalysis (e.g., Lipases)High selectivity, mild reaction conditions, use of renewable feedstocks.Enzyme screening and engineering, immobilization techniques, process integration with fermentation.
Heterogeneous CatalysisEase of catalyst separation and reuse, potential for continuous processes.Catalyst design and synthesis, kinetic and mechanistic studies, reactor design.
Process IntensificationIncreased reaction rates, improved energy efficiency, reduced waste.Development of novel reactor configurations, membrane technology, integration with sustainable feedstocks.

Exploration of Advanced Materials Applications and Functionalization.

The structure of this compound, with its carboxylic acid and ester functional groups, makes it a versatile building block for the synthesis of advanced materials. A significant area of future research lies in its potential as a monomer for the creation of novel polymers.

Drawing parallels with its parent molecule, succinic acid, which is a key component in the biodegradable polymer poly(butylene succinate) (PBS), this compound could be used to synthesize new polyesters and polyamides with tailored properties. fraunhofer.demdpi.comresearchgate.netwill-co.eu The presence of the butyl ester group could introduce unique characteristics to the resulting polymers, such as increased flexibility, altered solubility, and modified degradation rates. Research should focus on the polymerization of this compound with various diols and diamines to create a library of new materials.

Furthermore, the carboxylic acid group provides a handle for further functionalization. This opens up possibilities for creating functional materials with specific properties. For instance, it could be grafted onto other polymer backbones to act as a plasticizer or compatibilizer in polymer blends. The effect of dicarboxylic acid ester structure on plasticizing ability is an active area of research. mdpi.com

Another unexplored avenue is the use of this compound in the development of resins and coatings. Its structure suggests it could be a valuable component in alkyd resins, potentially improving their flexibility and adhesion properties. wikipedia.org

Potential ApplicationRationaleResearch Focus
Biodegradable PolymersAnalogy to succinic acid in PBS; butyl group may impart unique properties.Polymerization studies, characterization of thermal and mechanical properties, biodegradability assessments.
Plasticizers and CompatibilizersCarboxylic acid group allows for grafting onto other polymers.Synthesis of polymer grafts, evaluation of plasticizing efficiency in various polymer matrices.
Resins and CoatingsPotential to enhance flexibility and adhesion in alkyd and other resin systems.Incorporation into resin formulations, testing of coating performance properties.

Integration with Emerging Computational Chemistry Techniques for Deeper Understanding.

Computational chemistry and molecular modeling offer powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, these techniques can provide valuable insights into its properties and reactivity, accelerating the discovery of new applications.

Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. mce.su This fundamental understanding can aid in the interpretation of experimental data and the design of new synthetic routes.

Molecular dynamics (MD) simulations could be used to explore the behavior of this compound in different environments. For example, simulations could predict its effectiveness as a plasticizer by modeling its interactions with polymer chains. MD simulations could also be used to study its potential as a building block for self-assembling materials.

Furthermore, computational tools can be used to screen potential catalysts for its synthesis or to predict the properties of polymers derived from it. This in-silico approach can significantly reduce the time and resources required for experimental investigations.

Computational TechniqueResearch ApplicationExpected Outcomes
Density Functional Theory (DFT)Elucidation of electronic structure, conformational analysis, prediction of spectroscopic properties.Deeper understanding of molecular properties and reactivity, guidance for synthetic and analytical work.
Molecular Dynamics (MD)Simulation of interactions with polymers, study of self-assembly behavior.Prediction of material properties, insights into mechanisms of action (e.g., as a plasticizer).
Catalyst and Polymer ScreeningIn-silico evaluation of potential catalysts and prediction of polymer properties.Accelerated discovery of efficient synthetic routes and novel materials with desired characteristics.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biochemistry.

The full potential of this compound can be best realized through interdisciplinary research that bridges the gap between different scientific fields. Collaborations between organic chemists, materials scientists, and biochemists can lead to innovative applications that would be difficult to achieve from a single disciplinary perspective.

In the realm of biomaterials, the biodegradability of succinate-based polyesters is a key feature. researchgate.net Interdisciplinary research could focus on developing biocompatible and biodegradable polymers from this compound for applications in tissue engineering and drug delivery. Biochemists could assess the biocompatibility and degradation pathways of these new materials, while materials scientists could characterize their mechanical and physical properties.

Another exciting area is the development of "smart" or functional materials. The carboxylic acid group of this compound could be used to attach bioactive molecules, leading to materials with antimicrobial or anti-inflammatory properties. This would require expertise in organic synthesis for the conjugation chemistry, biochemistry for the biological evaluation, and materials science for the material formulation and characterization.

Furthermore, the intersection of biochemistry and sustainable chemistry could lead to the development of fully bio-based products. monash.edu Research could focus on creating a complete value chain, from the microbial production of succinic acid to the enzymatic synthesis of this compound and its subsequent polymerization into biodegradable plastics. will-co.euresearchgate.net

Interdisciplinary AreaResearch OpportunityPotential Impact
Biomaterials ScienceDevelopment of biodegradable and biocompatible polymers for medical applications.New materials for tissue scaffolds, drug delivery systems, and medical implants.
Functional MaterialsCreation of materials with tailored biological or chemical functionalities."Smart" coatings with antimicrobial properties, functional textiles, and advanced packaging materials.
Sustainable Chemistry & BiotechnologyEstablishment of a fully bio-based production pipeline for polymers and other products.Reduction in reliance on fossil fuels, development of a circular bioeconomy.

Q & A

Q. What are the key synthetic routes and purification considerations for 4-butoxy-4-oxobutanoic acid?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid, Knoevenagel condensation under alkaline conditions is used to form the ketone backbone . Post-synthesis, rigorous drying is critical to remove solvents like methanol, as residual solvents can interfere with downstream reactions (e.g., via competing side reactions). For purification, column chromatography or recrystallization in non-polar solvents is recommended. Key Data:

ParameterValue/DescriptionSource Compound Analogy
Critical drying stepNMR-confirmed absence of methanol4-methoxy analog
Common impuritiesUnreacted butanol or estersFluorophenyl analog

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

Methodological Answer: 1H NMR is essential for confirming the butoxy group (δ 0.8–1.6 ppm for CH2/CH3) and the oxobutanoic acid moiety (δ 2.6–2.8 ppm for CH2 adjacent to ketone). For analogs like 4-methoxy-4-oxobutanoic acid, the methoxy proton signal appears at δ 3.68 ppm . IR spectroscopy can validate the ketone (C=O stretch ~1700–1750 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z for C8H14O4: 174.09).

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular packing of this compound?

Methodological Answer: For single-crystal X-ray diffraction (SC-XRD), use SHELXL for refinement and WinGX for data processing . Challenges include resolving disorder in the butoxy chain. Apply the following steps:

Use PLATON to check for twinning or symmetry issues .

Refine anisotropic displacement parameters (ADPs) for heavy atoms.

Q. How do structural modifications (e.g., fluorophenyl vs. butoxy groups) influence bioactivity in oxobutanoic acid derivatives?

Methodological Answer: The butoxy group enhances lipophilicity, potentially improving membrane permeability compared to fluorophenyl analogs. For example, fluorophenyl derivatives exhibit COX-2 inhibition (~IC50 5–10 µM) due to aromatic π-π stacking . To test butoxy analogs:

Perform enzyme inhibition assays (e.g., COX-2) with purified protein.

Compare IC50 values using fluorometric or calorimetric methods.

Use molecular docking (AutoDock Vina) to assess binding affinity differences.

Q. How can contradictory data in enzymatic assays for this compound be resolved?

Methodological Answer: Contradictions may arise from assay conditions (pH, solvent). Mitigation strategies:

Standardize assays in phosphate buffer (pH 7.4) with <1% DMSO.

Validate results across multiple techniques (e.g., fluorescence polarization vs. SPR).

Cross-reference with structural analogs (e.g., 4-hydroxybutanoic acid derivatives ).

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model reaction pathways. Key steps:

Optimize geometry of the butoxy compound and nucleophiles (e.g., amines).

Calculate activation energy (ΔG‡) for substitution at the ketone or ester groups.

Compare with experimental yields for validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.